molecular formula C14H11Cl2N3S B12932033 4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-12-9

4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B12932033
CAS No.: 87035-12-9
M. Wt: 324.2 g/mol
InChI Key: YLEXFNGGDGUULW-UHFFFAOYSA-N
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Description

4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[4,5-c]pyridine core with a 2,6-dichlorobenzylthio substituent

Preparation Methods

The synthesis of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-dichlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2,6-dichlorobenzylthiol under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorines or reduce the imidazo[4,5-c]pyridine core.

    Substitution: The chlorines on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The 2,6-dichlorobenzylthio group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the imidazo[4,5-c]pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds to 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine include:

    4-((2,4-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine: This compound has a similar structure but with chlorines at different positions on the benzyl group, which can affect its reactivity and binding properties.

    4-((3,4-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine: Another structural isomer with different chlorine positions, leading to variations in chemical behavior.

    4-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring instead of the imidazo[4,5-c]pyridine core, which can result in different biological activities and applications.

The uniqueness of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine lies in its specific combination of functional groups and core structure, which can provide distinct properties and applications compared to its analogs.

Properties

CAS No.

87035-12-9

Molecular Formula

C14H11Cl2N3S

Molecular Weight

324.2 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H11Cl2N3S/c1-19-8-18-12-5-6-17-14(13(12)19)20-7-9-10(15)3-2-4-11(9)16/h2-6,8H,7H2,1H3

InChI Key

YLEXFNGGDGUULW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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